Solcitinib - 1206163-45-2

Solcitinib

Catalog Number: EVT-284154
CAS Number: 1206163-45-2
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Solcitinib is an inhibitor of JAK1 (IC50s = <100 and >100 nM for JAK1 and JAK2, respectively). Formulations containing solcitinib have been evaluated in clinical trials for the treatment of moderate-to-severe psoriasis, ulcerative colitis, and systemic lupus erythematosus (SLE). However, clinical trials using formulations containing solcitinib for the treatment of SLE were terminated early due to elevated liver enzymes and at least one case of drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome.
Solcitinib, also known as GSK2586184 or GLPG0778, is a Janus kinase 1 (JAK1) inhibitor. Solcitinib may be potential useful for treatment of psoriasis,systemic lupus erythematosus, ulcerative colitis.
Mechanism of Action

Solcitinib exerts its effects by inhibiting JAK1, JAK2, and JAK3 enzymes. [] These enzymes are involved in signaling pathways activated by cytokines, which are signaling molecules involved in inflammation and immune responses. By inhibiting JAK enzymes, Solcitinib disrupts cytokine signaling, thereby reducing inflammation. []

Tofacitinib

  • Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor indicated for the treatment of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and other inflammatory conditions. It functions by inhibiting JAK1 and JAK3, thereby suppressing the immune response. [, , ]
  • Relevance: Like solcitinib, tofacitinib is a JAK inhibitor being investigated for its efficacy in treating plaque psoriasis. [, ] A network meta-analysis found that tofacitinib demonstrated superior efficacy and a relatively low incidence of adverse events compared to solcitinib and other JAK inhibitors included in the analysis. []

Peficitinib

  • Compound Description: Peficitinib is an oral, selective JAK inhibitor that specifically targets JAK1 and JAK3. It is being explored for its potential in treating rheumatoid arthritis and other autoimmune diseases. []
  • Relevance: Peficitinib, along with solcitinib, is part of the newer generation of JAK inhibitors being investigated for their therapeutic potential in plaque psoriasis. [] The network meta-analysis indicated that tofacitinib exhibited a more favorable efficacy and safety profile than peficitinib in treating this condition. []

Baricitinib

  • Compound Description: Baricitinib is an orally administered JAK inhibitor that selectively targets JAK1 and JAK2. It is approved for treating rheumatoid arthritis and alopecia areata. []
  • Relevance: Similar to solcitinib, baricitinib is a JAK inhibitor included in the comparative analysis of efficacy and safety for plaque psoriasis treatment. [] The study indicated that tofacitinib demonstrated superior efficacy and a better safety profile than baricitinib for this specific application. []

Abrocitinib

  • Compound Description: Abrocitinib is a selective JAK1 inhibitor developed for the treatment of atopic dermatitis and other inflammatory skin conditions. []
  • Relevance: Abrocitinib, along with solcitinib, represents a new class of JAK inhibitors being studied for their potential in treating inflammatory skin diseases like plaque psoriasis. [] The network meta-analysis suggested that tofacitinib might be a more effective and safer option compared to abrocitinib for this particular indication. []

Deucravacitinib

  • Compound Description: Deucravacitinib is an oral, selective allosteric tyrosine kinase 2 (TYK2) inhibitor. While not a direct JAK inhibitor, TYK2 is part of the JAK family and plays a role in cytokine signaling. It is being investigated for treating psoriasis and psoriatic arthritis. [, ]
  • Relevance: Although deucravacitinib targets TYK2 rather than JAK directly, it shares a similar mechanism of action with solcitinib by ultimately interfering with cytokine signaling pathways relevant to inflammatory diseases like plaque psoriasis. [, ] The comparative analysis highlighted tofacitinib's superior efficacy and a relatively safer profile compared to deucravacitinib in treating this condition. []

Ruxolitinib

  • Compound Description: Ruxolitinib is a JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera, both of which are myeloproliferative neoplasms. []
  • Relevance: Ruxolitinib, like solcitinib, targets the JAK/STAT pathway, which is implicated in the pathogenesis of psoriasis. [] While ruxolitinib is primarily used for hematological malignancies, its mechanism of action suggests potential applications in inflammatory skin diseases, similar to solcitinib. []

Pseudolycorine chloride (PLY)

  • Compound Description: Pseudolycorine chloride (PLY) is a natural alkaloid extracted from Narcissus tazetta var. Chinensis. It exhibits anti-tumor and antiviral properties. Recent research suggests that PLY can also modulate the immune system by inhibiting the expansion and differentiation of myeloid-derived suppressor cells (MDSCs). []
  • Relevance: While structurally dissimilar to solcitinib, PLY's demonstrated ability to regulate MDSC activity is relevant to the research on JAK inhibitors. [] MDSCs play a complex role in autoimmune diseases like psoriasis, and understanding how different compounds, including JAK inhibitors like solcitinib, impact MDSC function could lead to novel therapeutic strategies. []

FK-506 (Tacrolimus)

  • Compound Description: FK-506, also known as tacrolimus, is an immunosuppressive drug commonly used to prevent organ rejection after transplantation. It functions by inhibiting the activation of T cells, a key component of the immune response. []
  • Relevance: FK-506 serves as a reference compound in a study evaluating the efficacy of pseudolycorine chloride (PLY) in treating experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. [] This research is relevant because it explores alternative therapeutic approaches to modulating the immune system in autoimmune diseases, an area where JAK inhibitors like solcitinib are also being investigated. []

Properties

CAS Number

1206163-45-2

Product Name

Solcitinib

IUPAC Name

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)

InChI Key

MPYACSQFXVMWNO-UHFFFAOYSA-N

SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2586184; GSK 2586184; GSK-2586184; GSK2586184A; GSK-2586184A; GSK 2586184A; GLPG-0778; GLPG 0778; GLPG0778; G154578; Solcitinib.

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.